molecular formula C22H27N B14641622 2-(4-Octylphenyl)-1H-indole CAS No. 52047-57-1

2-(4-Octylphenyl)-1H-indole

Cat. No.: B14641622
CAS No.: 52047-57-1
M. Wt: 305.5 g/mol
InChI Key: NBGORUVUPKZASV-UHFFFAOYSA-N
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Description

2-(4-Octylphenyl)-1H-indole is a high-purity chemical compound offered for research and development purposes, particularly in the field of medicinal chemistry. The 1H-indole scaffold is a structure of significant interest in drug discovery . Researchers are exploring its potential as a key building block in the synthesis of novel multifunctional ligands. Similar 1H-indole-based compounds have demonstrated promise in targeting complex, multi-factorial diseases, showing potential for activity against neurological targets such as the 5-HT6 receptor and cholinesterase enzymes . The structural motif of combining an indole core with an octylphenyl substituent is recognized in the design of biologically active molecules. As a supplier, we provide this compound to enable further investigation and development of new therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all materials according to appropriate laboratory safety protocols.

Properties

CAS No.

52047-57-1

Molecular Formula

C22H27N

Molecular Weight

305.5 g/mol

IUPAC Name

2-(4-octylphenyl)-1H-indole

InChI

InChI=1S/C22H27N/c1-2-3-4-5-6-7-10-18-13-15-19(16-14-18)22-17-20-11-8-9-12-21(20)23-22/h8-9,11-17,23H,2-7,10H2,1H3

InChI Key

NBGORUVUPKZASV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Octylphenyl)-1H-indole typically involves the reaction of 4-octylphenylboronic acid with an indole derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki coupling reactions using automated reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Octylphenyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Indole-2,3-diones and related compounds.

    Reduction: Indoline derivatives.

    Substitution: N-alkyl or N-acyl indoles.

Scientific Research Applications

2-(4-Octylphenyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Octylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 2-position substitution in this compound contrasts with C3 modifications in triazole-containing analogs (e.g., 10a, 5a), which may alter target binding orientations.
  • Heterocyclic vs. Alkyl Chains : SLP7111228 incorporates an oxadiazole ring, enabling hydrogen bonding and enzymatic interaction, whereas the octylphenyl group in the target compound prioritizes hydrophobic interactions.
  • Electronic Effects : Fluorophenyl () and methoxyphenyl () substituents modulate electron density, impacting reactivity and intermolecular forces compared to the electron-rich octylphenyl group.

Physicochemical Properties

While explicit data for this compound are unavailable, inferences can be drawn from analogs:

  • Solubility : Poor aqueous solubility is expected, necessitating formulation strategies (e.g., PEGylation, as in ).
  • Melting Point : Bulky substituents (e.g., octylphenyl) may lower melting points compared to fluorophenyl derivatives, which exhibit crystalline packing ().

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